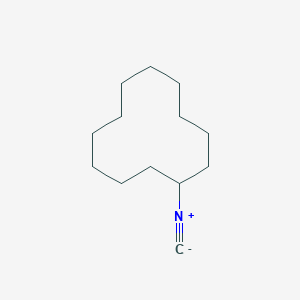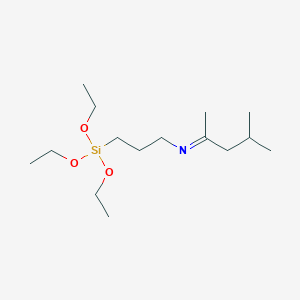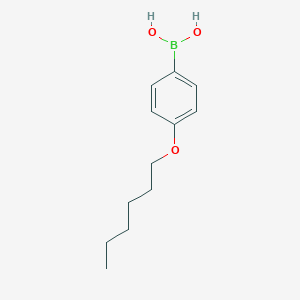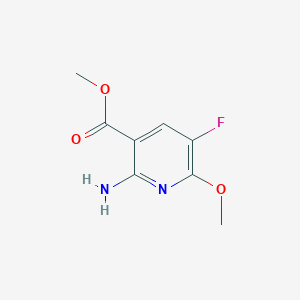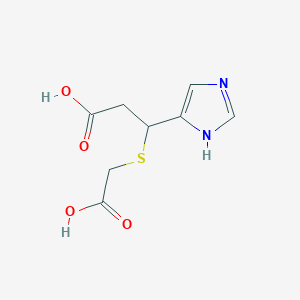
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as CMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTP is a thiol-containing amino acid derivative that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
作用机制
The mechanism of action of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is not fully understood, but it is believed to act as a GABA analog. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may enhance GABAergic neurotransmission by binding to GABA receptors, leading to the inhibition of excitatory neurotransmission. This mechanism of action may explain 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid's potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, indicating its anti-inflammatory and anti-oxidant properties. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to increase the expression of GABA receptors, suggesting its potential to enhance GABAergic neurotransmission. These effects suggest that 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may have therapeutic potential in various diseases.
实验室实验的优点和局限性
One advantage of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid in lab experiments is its stability and solubility in water, making it easy to administer and study. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
未来方向
There are several future directions for the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. One potential direction is to further investigate its therapeutic potential in various diseases, particularly neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with GABA receptors. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid are needed to determine its optimal dosage and administration route. Overall, the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has the potential to lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid involves the reaction of 1H-imidazole-4-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium thiomethoxide to yield 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. This method has been reported in several scientific studies and is considered a reliable and efficient way to synthesize 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid.
科学研究应用
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
116208-78-7 |
|---|---|
产品名称 |
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC 名称 |
3-(carboxymethylsulfanyl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-7(12)1-6(15-3-8(13)14)5-2-9-4-10-5/h2,4,6H,1,3H2,(H,9,10)(H,11,12)(H,13,14) |
InChI 键 |
WTABEOAFFKTPSV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
规范 SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
同义词 |
3-((carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid 3-CMTHPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




